N-Benzyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)heptanamide
CAS No.: 62400-17-3
Cat. No.: VC17279610
Molecular Formula: C17H24N4O
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62400-17-3 |
|---|---|
| Molecular Formula | C17H24N4O |
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | N-benzyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)heptanamide |
| Standard InChI | InChI=1S/C17H24N4O/c1-3-4-5-9-12-16(22)21(17-18-14(2)19-20-17)13-15-10-7-6-8-11-15/h6-8,10-11H,3-5,9,12-13H2,1-2H3,(H,18,19,20) |
| Standard InChI Key | CXRQRMNMXIXCAM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(=O)N(CC1=CC=CC=C1)C2=NNC(=N2)C |
Introduction
N-Benzyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)heptanamide is a synthetic organic compound that combines a benzyl group, a triazole ring, and a heptanamide chain. This structure suggests potential applications in medicinal chemistry due to the bioactive properties of triazole derivatives. Triazole-based compounds are widely studied for their antimicrobial, anticancer, and antifungal activities.
Structural Overview
The compound's molecular structure includes:
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Benzyl group: A phenyl ring attached via a methylene (-CH2-) group.
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1,2,4-Triazole ring: A five-membered heterocyclic ring containing three nitrogen atoms.
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Heptanamide chain: A seven-carbon aliphatic chain terminating in an amide functional group.
Synthesis
While specific synthesis protocols for this compound are unavailable in the search results, general methods for synthesizing triazole derivatives involve:
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Cyclization reactions: Formation of the triazole ring using hydrazines or azides with appropriate precursors.
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Amide bond formation: Coupling reactions between carboxylic acids (or derivatives) and amines.
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Benzylation: Introduction of the benzyl group through alkylation reactions.
Hypothetical Synthesis Pathway
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Start with 5-methyl-1H-1,2,4-triazole as the core structure.
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React it with benzyl chloride to attach the benzyl group.
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Introduce the heptanamide moiety through an amidation reaction using heptanoic acid and coupling agents like EDCI or DCC.
Pharmacological Activities
Triazole derivatives are known for their diverse biological activities:
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Antimicrobial: Effective against bacteria and fungi due to their ability to inhibit key enzymes.
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Anticancer: Some triazoles interact with DNA or proteins involved in cancer cell proliferation.
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Antiviral: Inhibition of viral enzymes like reverse transcriptase.
Given its structural features, N-Benzyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)heptanamide might exhibit similar properties.
Material Science
Triazole-containing compounds are used in corrosion inhibitors and as ligands in coordination chemistry due to their electron-rich nitrogen atoms.
Analytical Characterization
To confirm the structure and purity of N-Benzyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)heptanamide:
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NMR Spectroscopy: Proton (^1H) and Carbon (^13C) NMR would identify chemical shifts corresponding to the benzyl group, triazole ring, and amide chain.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch for amide).
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X-ray Crystallography: Provides detailed 3D structural information if crystals are available.
Comparative Analysis
| Feature | Triazole Derivatives | N-Benzyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)heptanamide |
|---|---|---|
| Core Structure | Triazole | Triazole |
| Functional Groups | Variable | Benzyl, amide |
| Applications | Antimicrobial, anticancer | Hypothetical—similar potential |
| Analytical Techniques | NMR, MS, IR | Same |
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